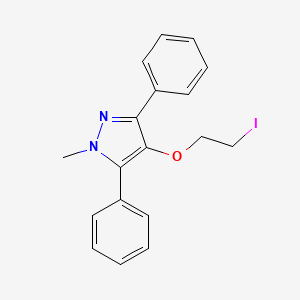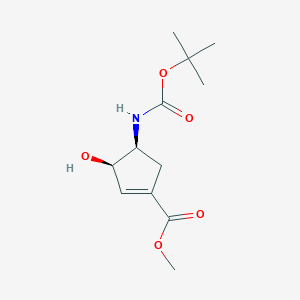
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is a complex organic compound that features a cyclopentene ring with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups, followed by cyclization and esterification reactions . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学的研究の応用
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further reactions. The hydroxyl and ester groups also contribute to the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- Methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
- Methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)-3-methoxycyclopent-1-ene-1-carboxylate
Uniqueness
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the cyclopentene ring.
特性
分子式 |
C12H19NO5 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
methyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h6,8-9,14H,5H2,1-4H3,(H,13,16)/t8-,9+/m0/s1 |
InChIキー |
MDEBHDWZTOGBQT-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]1O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9H-pyrido[2,3-b]indole-3-carboxamide](/img/structure/B8549463.png)
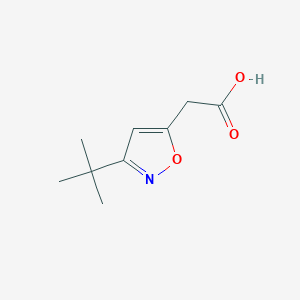
![3-Cyano-7-methylbenzo[b]thiophene](/img/structure/B8549472.png)
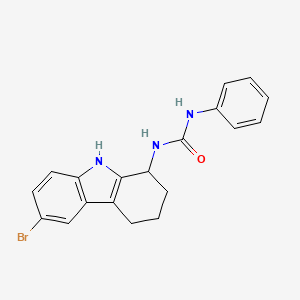

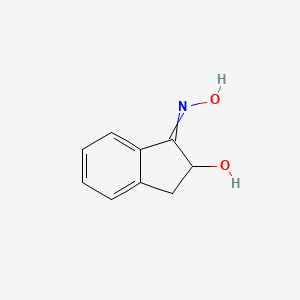
![1h-Pyrrolo[2,3-b]pyridine,2-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]-](/img/structure/B8549502.png)
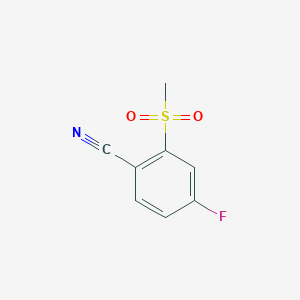
![1-[6-(1H-indol-3-yl)-6H-phenanthridin-5-yl]ethanone](/img/structure/B8549522.png)
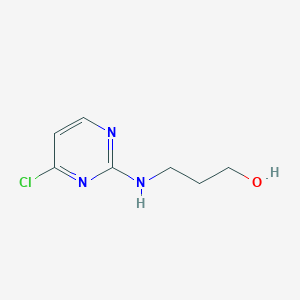
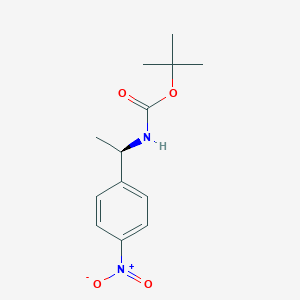
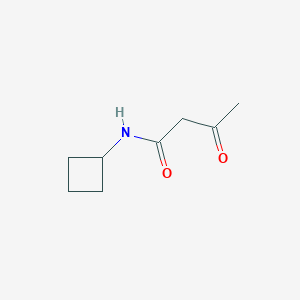
![[4-(6-Chloro-pyrimidin-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8549545.png)
